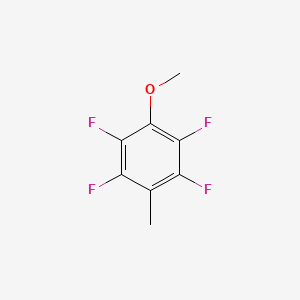

2,3,5,6-Tetrafluoro-4-methylanisole

Vue d'ensemble

Description

2,3,5,6-Tetrafluoro-4-methylanisole is an organofluorine compound . It is a colorless liquid with hygroscopic properties and a faintly phenolic odor . The molecular formula is C7H4F4O .

Synthesis Analysis

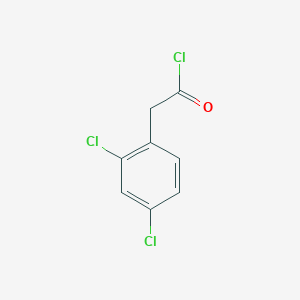

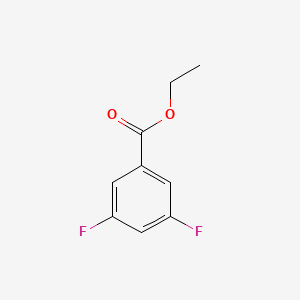

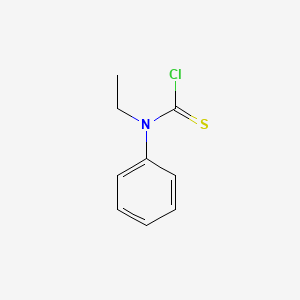

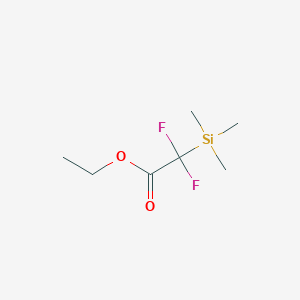

The synthesis of 2,3,5,6-Tetrafluoro-4-methylanisole involves using octafluorotoluene as a starting reagent . Another method involves reaction conditions with Dimethylphenylsilane, o-phenylenebis (diphenylphosphine), potassium tert-butylate, and copper (I) chloride in tetrahydrofuran for 12 hours .Molecular Structure Analysis

The molecular weight of 2,3,5,6-Tetrafluoro-4-methylanisole is 180.0997 . The IUPAC Standard InChI is InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 .Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoro-4-methylanisole is a colorless liquid with hygroscopic properties . It has a faintly phenolic odor .Applications De Recherche Scientifique

Synthesis and Dye Manufacturing

- Synthesis of Black Fluorane Dye : 2,3,5,6-Tetrafluoro-4-methylanisole is utilized in synthesizing black fluorane dye, an essential component in thermal paper manufacturing. The process involves a continuous, homogeneous bromination technology, leading to high-selective mono-bromination of 3-methylanisole, a critical step in producing these dyes with minimal byproducts (Xie et al., 2020).

Molecular Structure Studies

- Gas-Phase Electron Diffraction Studies : The geometric structure of 2,3,5,6-tetrafluoroanisole and its internal rotation have been studied using gas electron diffraction and quantum chemical calculations. These studies offer insights into the molecule's orientation and energy barriers associated with internal rotations (Belyakov et al., 2005).

Conformational Properties Analysis

- Spin-Spin Coupling Constants : Research on long-range spin-spin coupling constants in 2,3,5,6-tetrafluoroanisole provides crucial information about its conformational properties. The study involved understanding the interactions between carbon nuclei in the methyl group and ring protons or fluorine nuclei (Schaefer et al., 1984).

Vibrational and Electronic Analysis

- Nuclear Magnetic Resonance Analysis : Research on the vibrational and electronic properties of 2,3,5,6-tetrafluoroanisole through 1H and 19F NMR spectroscopy has been conducted. This study is instrumental in understanding the molecular structure and internal motion dynamics of this compound (Emsley et al., 1976).

Development of Novel Materials

- Fluorinated Styrene-Based Materials : 2,3,5,6-Tetrafluoro-4-methylanisole has been used in the preparation of novel fluorinated styrene-based materials. These materials exhibit low surface energy and have potential applications in various industrial processes (Borkar et al., 2004).

Electronic State Studies

- Charge Transfer States Analysis : The valence electronic states of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane on certain surfaces have been investigated, revealing critical insights into charge transfer processes and electronic properties (Mukai & Yoshinobu, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHXODAPWFHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380231 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-methylanisole | |

CAS RN |

3150-40-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.